molecular formula C9H11N3O B035356 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-88-6

1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B035356
M. Wt: 177.2 g/mol
InChI Key: RPORQALKZAATRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one, also known as EAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.

Mechanism Of Action

The mechanism of action of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of tyrosine kinase activity. Tyrosine kinases are enzymes that play a critical role in cell signaling and are often overactive in cancer cells. By inhibiting the activity of these enzymes, 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one can prevent the growth and proliferation of cancer cells. 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit viral replication by interfering with the viral life cycle.

Biochemical And Physiological Effects

In addition to its effects on cancer cells and viruses, 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has also been shown to have other biochemical and physiological effects. 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the activity of the enzyme, monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have effects on mood and behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one for lab experiments is its specificity for tyrosine kinases. This specificity allows researchers to selectively target cancer cells or viruses without affecting normal cells. However, one of the limitations of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one. One area of interest is in the development of more potent and selective tyrosine kinase inhibitors based on the structure of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one. Another area of interest is in the development of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one-based therapies for the treatment of viral infections such as HCV and Zika virus. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one involves the condensation of 2-aminobenzimidazole and ethyl chloroacetate in the presence of an alkaline catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one in high purity. The synthesis of 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one is relatively straightforward and has been well-documented in the literature.

Scientific Research Applications

1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the activity of the oncogenic tyrosine kinase, BCR-ABL, which is responsible for the development of chronic myeloid leukemia (CML). 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit the activity of other tyrosine kinases, such as EGFR and HER2, which are involved in the development of various types of cancer.
In addition to its potential applications in cancer research, 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has also been studied for its antiviral properties. 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of the hepatitis C virus (HCV), which is a major cause of liver disease worldwide. 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit the replication of the Zika virus, which is a mosquito-borne virus that can cause severe birth defects.

properties

CAS RN

102616-88-6

Product Name

1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

3-(ethylamino)-1H-benzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c1-2-10-12-8-6-4-3-5-7(8)11-9(12)13/h3-6,10H,2H2,1H3,(H,11,13)

InChI Key

RPORQALKZAATRU-UHFFFAOYSA-N

SMILES

CCNN1C2=CC=CC=C2NC1=O

Canonical SMILES

CCNN1C2=CC=CC=C2NC1=O

synonyms

2H-Benzimidazol-2-one,1-(ethylamino)-1,3-dihydro-(9CI)

Origin of Product

United States

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